molecular formula C10H7NO2S B8354825 4-(Thiazol-2-yloxy)benzaldehyde

4-(Thiazol-2-yloxy)benzaldehyde

Cat. No.: B8354825
M. Wt: 205.23 g/mol
InChI Key: FTGKTEPYRLQZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiazol-2-yloxy)benzaldehyde is a chemical compound of interest in scientific research, particularly as a versatile synthetic intermediate. Its structure, featuring a benzaldehyde core linked to a thiazole ring via an oxygen bridge, makes it a valuable building block for constructing more complex heterocyclic systems. This compound is strictly for research and development purposes. While specific data on this exact compound is limited, its close structural analog, 4-(Thiazol-2-yl)benzaldehyde (CAS 198904-53-9), is well-established in research applications . Based on the properties of this analog, 4-(Thiazol-2-yloxy)benzaldehyde is anticipated to have significant utility in medicinal chemistry. It can be used to synthesize libraries of compounds for screening against various biological targets. Thiazole-containing derivatives are frequently explored for their antimicrobial properties and have demonstrated promising results in inhibiting the growth of various bacterial strains . Furthermore, such compounds have shown anticancer activity in vitro, exhibiting selective cytotoxicity against cancer cell lines . The aldehyde functional group is highly reactive, enabling its use in diverse chemical transformations, including condensation reactions to form Schiff bases, which are themselves pharmacologically active motifs, and serving as a precursor for the synthesis of fused heterocycles . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

4-(1,3-thiazol-2-yloxy)benzaldehyde

InChI

InChI=1S/C10H7NO2S/c12-7-8-1-3-9(4-2-8)13-10-11-5-6-14-10/h1-7H

InChI Key

FTGKTEPYRLQZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Linkage Diversity : Unlike 4-(Thiazol-2-yloxy)benzaldehyde’s ether linkage, analogues often employ imine (e.g., ), triazole (e.g., ), or azo (e.g., ) spacers, altering electronic properties and conformational flexibility.
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo in 9c ) enhance stability and binding affinity in enzyme interactions, whereas electron-donating groups (e.g., methoxy in ) improve solubility.

Physicochemical Properties and Spectroscopic Data Comparison

Table 2: Physicochemical and Spectroscopic Properties of Analogues

Compound Melting Point (°C) Solubility IR (cm⁻¹) NMR (δ, ppm) Reference
9c () 215–217 DMSO, DMF 1670 (C=O), 1590 (C=N) 1H: 8.21 (s, triazole), 7.89 (d, Br-C6H4)
Compound 2 () 192–194 Acetic acid 1710 (C=O), 1650 (C=N) 13C: 172.1 (C=O), 121.3 (thiazole)
Compound 8a () Not reported Methanol 1680 (C=O) 1H: 8.15 (styryl CH), 3.85 (OCH3)

Key Observations :

  • Melting Points : Brominated derivatives (e.g., 9c ) exhibit higher melting points (~215°C) compared to methoxy-substituted analogues (~192°C ), reflecting stronger intermolecular interactions.
  • Spectroscopic Trends : The C=O stretch in IR (1670–1710 cm⁻¹) and aromatic proton signals in NMR (δ 7.89–8.21) are consistent across analogues, confirming structural integrity.

Key Observations :

  • Thiazole Role : The thiazole ring’s sulfur and nitrogen atoms contribute to hydrogen bonding and π-π stacking in biological targets, as seen in 9c’s sub-µM enzyme inhibition .
  • Substituent Impact : Bromine in 9c enhances hydrophobic interactions, while methoxy groups (e.g., ) may improve bioavailability.

Q & A

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. For example, the thiazole ring may form π-π interactions with aromatic residues in enzyme active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates electrostatic potential maps to predict reactive sites .

What precautions are necessary during the synthesis of 4-(Thiazol-2-yloxy)benzaldehyde to prevent functional group degradation?

Q. Basic

  • Inert Atmosphere : Use nitrogen/argon to protect aldehyde groups from oxidation during reflux .
  • Low-Temperature Quenching : Halt reactions at 0–5°C to prevent thiazole ring hydrolysis .
  • Desiccants : Store intermediates with molecular sieves to avoid aldehyde hydration .

How can reaction pathways for synthesizing 4-(Thiazol-2-yloxy)benzaldehyde be optimized using design of experiments (DoE)?

Q. Advanced

  • Factorial Design : Vary factors (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design revealed ethanol as the ideal solvent for coupling reactions .
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between parameters (e.g., time vs. temperature) .
  • Robustness Testing : Introduce ±10% variations in reagent ratios to assess process reliability .

What strategies resolve discrepancies between calculated and experimental elemental analysis data for this compound?

Q. Advanced

  • Purification : Recrystallize from ethanol/water (7:3) to remove salts or unreacted precursors .
  • Cross-Validation : Confirm purity via HPLC (≥95% area under the curve) and HRMS .
  • Error Analysis : Recalculate stoichiometry if sulfur content deviates (>0.3% error), indicating incomplete thiazole formation .

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